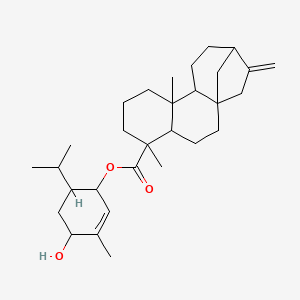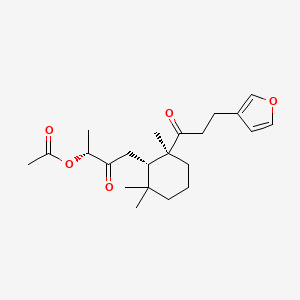
MCTR3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maresin Conjugates in Tissue Regeneration 3 (MCTR3) is a specialized pro-resolving mediator synthesized from docosahexaenoic acid in macrophages. It plays a crucial role in promoting tissue regeneration and resolving inflammation.
Mechanism of Action
Target of Action
MCTR3, also known as Maresin Conjugate in Tissue Regeneration 3, primarily targets monocytes . It reprograms these cells to upregulate Arginase-1 , a key enzyme involved in the urea cycle and the production of polyamines and proline, which are crucial for cell proliferation and tissue repair .
Mode of Action
this compound interacts with its target cells, the monocytes, and induces a reprogramming process . This reprogramming leads to an upregulation of Arginase-1 . The upregulated Arginase-1 then mediates the joint reparative and pro-resolving activities of the monocytes .
Biochemical Pathways
this compound is part of a family of evolutionarily conserved chemical signals known as Maresin Conjugates in Tissue Regeneration (MCTR) . These signals orchestrate host responses to promote tissue regeneration and resolution of infections . This compound is produced from endogenous substrate by E. coli activated human macrophages . It has been identified in sepsis patients and has been shown to accelerate tissue regeneration in planaria .
Pharmacokinetics
Result of Action
this compound has potent actions in promoting tissue regeneration and resolving infections . It dose-dependently accelerates tissue regeneration in planaria . When administered at the onset or peak of inflammation, this compound promotes the resolution of E. coli infections in mice . It increases bacterial phagocytosis by exudate leukocytes, limits neutrophil infiltration, promotes efferocytosis, and reduces eicosanoids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorscoli), the state of the immune system, and the overall health status of the individual can influence the production and effectiveness of this compound
Biochemical Analysis
Biochemical Properties
MCTR3 interacts with various enzymes and proteins, including glutathione S-transferase Mu 4, leukotriene C4 synthase, and γ-glutamyl transferase, which are involved in its synthesis from DHA . These interactions are crucial for the conversion of DHA to this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reprogramming monocytes to confer enduring joint protective properties . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It reprograms monocytes to upregulate Arginase-1, mediating their joint reparative and pro-resolving activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It demonstrates remarkable anti-inflammatory and tissue reparative activities
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 100 ng, this compound selectively reduces the amount of the eicosanoids PGD2, PGE2, PGF2α, and TXB2 in the exudate .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glutathione S-transferase Mu 4 and leukotriene C4 synthase during its synthesis from DHA .
Preparation Methods
MCTR3 is synthesized through a series of enzymatic reactions starting from docosahexaenoic acid. The process involves the oxidation of docosahexaenoic acid to maresin 1, which is then converted to MCTR1 by glutathione S-transferase Mu 4 or leukotriene C 4 synthase. MCTR1 is further converted to MCTR2 by γ-glutamyl transferase, and finally, MCTR2 is converted to this compound by dipeptidase .
Chemical Reactions Analysis
MCTR3 undergoes various chemical reactions, including oxidation and conjugation. It is produced from endogenous substrates by E. coli-activated human macrophages . The major products formed from these reactions include maresin 1, MCTR1, and MCTR2. Common reagents and conditions used in these reactions include glutathione S-transferase, γ-glutamyl transferase, and dipeptidase .
Scientific Research Applications
MCTR3 has several scientific research applications, particularly in the fields of immunology and inflammation. It has been shown to accelerate tissue regeneration in planaria and reduce neutrophil infiltration in mice . This compound also reprograms arthritic monocytes to upregulate Arginase-1, exerting pro-resolving and tissue-protective functions in experimental arthritis . Additionally, this compound has been identified in sepsis patients and has shown potential in promoting the resolution of infections .
Comparison with Similar Compounds
MCTR3 is part of a family of compounds known as maresin conjugates in tissue regeneration, which also includes MCTR1 and MCTR2. These compounds share similar functions in promoting tissue regeneration and resolving inflammation. this compound has been shown to possess more potent actions compared to MCTR1 and MCTR2 . Other similar compounds include protectins and resolvins, which are also specialized pro-resolving mediators derived from omega-3 fatty acids .
Properties
CAS No. |
1784701-63-8 |
|---|---|
Molecular Formula |
C25H37NO5S |
Molecular Weight |
463.6 |
InChI |
InChI=1S/C25H37NO5S/c1-2-3-4-5-11-14-17-22(27)23(32-20-21(26)25(30)31)18-15-12-9-7-6-8-10-13-16-19-24(28)29/h3-4,6-7,9-15,18,21-23,27H,2,5,8,16-17,19-20,26H2,1H3,(H,28,29)(H,30,31)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t21?,22-,23+/m0/s1 |
InChI Key |
GIIVKOKEBBFSDI-FTVGPXKWSA-N |
SMILES |
O[C@@H](C/C=CC/C=CCC)[C@H](SC[C@H](N)C(O)=O)/C=C/C=C/C=CC/C=CCCC(O)=O |
Synonyms |
13-cysteinyl-14-hydroxy-Docosahexaenoic Acid; Maresin Conjugates in Tissue Regeneration 3; Maresin Sulfido Conjugate 3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysen-1-ol](/img/structure/B593486.png)
![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)



